molecular formula C26H20N4O2 B2982647 6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 188199-07-7

6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2982647
CAS No.: 188199-07-7
M. Wt: 420.472
InChI Key: OOCJZFSWSZJDAT-UHFFFAOYSA-N
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Description

This compound is a type of dihydropyrano[2,3-c]pyrazole . Dihydropyrano[2,3-c]pyrazoles are an important class of heterocyclic compounds due to their wide applications in medicinal and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of this compound involves a one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate . This synthesis can be facilitated by using disulfonic acid imidazolium chloroaluminate as a new acidic and heterogeneous catalyst . Another method involves the use of nano-eggshell/Ti (IV) as a naturally based catalyst .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) can be used .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are facilitated by the use of catalysts such as disulfonic acid imidazolium chloroaluminate or nano-eggshell/Ti (IV) . These catalysts enable the one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its appearance as a yellow solid, with a melting point of 209−210 °C (n-hexane/ethyl acetate 8/2, Rf = 0.51) .

Scientific Research Applications

Corrosion Inhibition Performance One of the notable applications of pyranopyrazole derivatives, including 6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, is their effectiveness as corrosion inhibitors for mild steel in acidic environments. Research by Yadav et al. (2016) demonstrated these compounds' ability to significantly reduce corrosion in a 15% HCl solution. Their inhibition efficiency was observed to increase with concentration, showcasing their potential as effective corrosion protectants in industrial settings (Yadav et al., 2016).

Antimicrobial Activity The synthesis of novel Schiff bases using derivatives of this compound has shown promising antimicrobial activity. A study by Puthran et al. (2019) involved synthesizing novel compounds through a multi-step reaction that exhibited excellent activity against various microbial strains, highlighting the compound's potential in developing new antibacterial agents (Puthran et al., 2019).

Catalytic Applications in Organic Synthesis The compound has been utilized in the synthesis of pyrazolopyranopyrimidinones and pyrazolopyranooxazinones, demonstrating its role as a versatile building block in organic synthesis. El-ziaty et al. (2016) showcased the compound's use in preparing antimicrobial agents, emphasizing its utility in synthesizing compounds with significant biological activities (El-ziaty et al., 2016).

Applications in Material Science Research into the structural and optical properties of pyranoquinoline derivatives has revealed applications in material science, particularly in the development of thin films with specific optical characteristics. Zeyada et al. (2016) investigated these properties, providing insights into the potential use of these compounds in optical devices and materials engineering (Zeyada et al., 2016).

Organocatalysis The compound's derivatives have also found application as organocatalysts in chemical synthesis. A study by Zolfigol et al. (2013) detailed a green synthesis approach using isonicotinic acid, highlighting the compound's role in promoting environmentally friendly chemical reactions (Zolfigol et al., 2013).

Future Directions

The future directions for this compound could involve further exploration of its medicinal and pharmaceutical applications, given the wide range of activities associated with dihydropyrano[2,3-c]pyrazoles . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .

Properties

IUPAC Name

6-amino-4-(4-methoxyphenyl)-1,3-diphenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O2/c1-31-20-14-12-17(13-15-20)22-21(16-27)25(28)32-26-23(22)24(18-8-4-2-5-9-18)29-30(26)19-10-6-3-7-11-19/h2-15,22H,28H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCJZFSWSZJDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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